Tertiary alkynols cannot be oxidized to ethynyl vinyl ketones. 1-Penten-4-yn-3-ol, a secondary enynol, overcomes this by smooth oxidation to the key dienophile. Benefits:
Batch-specific QC; research quantities ready for dispatch.
1-Penten-4-yn-3-ol (CAS 14304-27-9) is a highly versatile secondary enynol characterized by the presence of both a terminal alkene and a terminal alkyne flanking a hydroxyl-bearing carbon. In industrial and advanced laboratory procurement, it is primarily sourced as a bifunctional building block for cascade cyclizations, cross-coupling reactions, and the synthesis of complex heterocycles. Unlike simpler alkynols or isolated alkenes, its cross-conjugated potential allows for selective, orthogonal functionalization at either the double or triple bond. This distinct reactivity profile makes it a critical precursor for the development of active pharmaceutical ingredients (APIs), functionalized pyrroles, and advanced optoelectronic materials [1].
Buyers often consider substituting 1-penten-4-yn-3-ol with the more common and heavily industrialized tertiary analog, 3-methyl-1-penten-4-yn-3-ol, or with simpler propargylic alcohols. However, generic substitution fails because 1-penten-4-yn-3-ol is a secondary alcohol, which is strictly required for oxidative conversion into ethynyl vinyl ketones (1-penten-4-yn-3-ones)—highly reactive cross-conjugated dienophiles [1]. Tertiary analogs are chemically blocked from this oxidation pathway and cannot form the ketone without destructive carbon-carbon bond cleavage. Furthermore, simpler alkynols lack the flanking alkene required for subsequent Nazarov-type cyclizations or multi-component palladium-catalyzed couplings, rendering them useless for constructing functionalized cyclopentenones and pyrroles [2].
The secondary alcohol structure of 1-penten-4-yn-3-ol allows for direct oxidation to 1-penten-4-yn-3-one (ethynyl vinyl ketone), a potent Michael acceptor. Studies utilizing oxovanadium catalysts or standard oxidation protocols demonstrate that secondary enynols can be converted to their corresponding cross-conjugated ketones in high yields (up to 85%), whereas tertiary analogs like 3-methyl-1-penten-4-yn-3-ol yield 0% of the ketone due to the lack of an alpha-hydrogen [1].
| Evidence Dimension | Yield of cross-conjugated enynone upon oxidation |
| Target Compound Data | 1-Penten-4-yn-3-ol yields up to 85% of the corresponding 1-penten-4-yn-3-one. |
| Comparator Or Baseline | 3-Methyl-1-penten-4-yn-3-ol (tertiary analog) yields 0% enynone. |
| Quantified Difference | Absolute qualitative and quantitative divergence (85% vs 0%). |
| Conditions | Aerobic or standard chemical oxidation of propargylic/allylic alcohols. |
Procurement of the secondary alcohol is mandatory for synthetic routes requiring a cross-conjugated enynone intermediate, as tertiary substitutes are chemically inert to this transformation.
1-Penten-4-yn-3-ol and its derivatives serve as highly effective substrates for metal-free formal cycloadditions with amines to generate functionalized pyrroles. In comparative synthetic methodologies, utilizing the enynol framework allows for aza-Nazarov cyclizations that produce 1,2-disubstituted pyrroles in 40-50% isolated yields. Simpler propargyl alcohols completely fail to undergo this specific cascade cyclization because they lack the requisite conjugated pi-system [1].
| Evidence Dimension | Yield of functionalized pyrrole via Aza-Nazarov cyclization |
| Target Compound Data | 1-Penten-4-yn-3-ol derivatives yield 40-50% functionalized pyrroles. |
| Comparator Or Baseline | Propargyl alcohol yields 0% (reaction fails to initiate). |
| Quantified Difference | 40-50% yield advantage due to the strict enyne structural requirement. |
| Conditions | Metal-free formal cycloaddition with amines at elevated temperatures. |
Justifies the selection of this specific enynol for the rapid, single-step construction of complex heterocyclic libraries.
The oxidized form of 1-penten-4-yn-3-ol (pent-1-en-4-yn-3-one) exhibits exceptional regioselectivity when reacted with arylhydrazines. Cyclocondensation occurs selectively at the 1,3-positions, yielding 1-aryl-3-ethynyl-4,5-dihydro-1H-pyrazoles in up to 95% yield. In contrast, non-conjugated pentadienones (lacking the alkyne) yield different structural classes entirely, such as tetrahydroindazoles, demonstrating that the specific enyne framework of 1-penten-4-yn-3-ol is essential for accessing ethynyl-substituted pyrazoline fluorophores[1].
| Evidence Dimension | Yield and structural outcome of cyclocondensation with arylhydrazines |
| Target Compound Data | 1-Penten-4-yn-3-one (derived from target) yields up to 95% 3-ethynyl-pyrazolines. |
| Comparator Or Baseline | 1,4-pentadien-3-one derivatives yield 0% pyrazolines (forms tetrahydroindazoles instead). |
| Quantified Difference | 95% yield of the target heterocycle vs complete structural divergence. |
| Conditions | Reaction with phenyl- or p-tolylhydrazine in ethanol at room temperature. |
Crucial for buyers developing luminescent materials or biologically active azoles who require strict regiocontrol during cyclization.
1-Penten-4-yn-3-ol is highly effective in palladium-mediated three-component couplings, such as those utilized in the total synthesis of furanoeremophilane-type sesquiterpenes. The secondary alcohol is significantly less sterically hindered than tertiary analogs like 3-methyl-1-penten-4-yn-3-ol, allowing for efficient simultaneous functionalization at both the alkyne and alkene termini. This steric accessibility translates to higher conversion rates in complex multi-component cascade reactions where bulky tertiary alcohols often suffer from poor transition-metal coordination [1].
| Evidence Dimension | Suitability for multi-component Pd-catalyzed coupling |
| Target Compound Data | 1-Penten-4-yn-3-ol successfully undergoes 3-component coupling with aryl iodides and malonates. |
| Comparator Or Baseline | 3-Methyl-1-penten-4-yn-3-ol (tertiary analog) exhibits severe steric hindrance, reducing coupling efficiency. |
| Quantified Difference | Enables highly convergent total synthesis steps that are sterically prohibited by tertiary analogs. |
| Conditions | Palladium-mediated coupling with 2-iodotoluene and diethyl ethoxymethylenemalonate. |
For process chemists designing convergent synthetic routes, the reduced steric bulk of the secondary alcohol is a critical selection criterion to ensure catalyst turnover.
Where this compound is the right choice: 1-Penten-4-yn-3-ol is the mandatory starting material for synthesizing ethynyl vinyl ketones. Because it is a secondary alcohol, it can be smoothly oxidized to these highly reactive Michael acceptors, which are subsequently used in advanced Diels-Alder and conjugate addition cascades [1].
Where this compound is the right choice: It serves as the go-to building block for metal-free aza-Nazarov cyclizations and traditional Nazarov cyclizations. Its specific enyne framework enables the rapid, single-step construction of complex heterocyclic libraries, outperforming simpler alkynols that fail to cyclize [2].
Where this compound is the right choice: In the synthesis of optoelectronic materials, the oxidized form of 1-penten-4-yn-3-ol is used to generate 3-ethynyl-pyrazolines via cyclocondensation with hydrazines. The compound provides strict regiocontrol, ensuring high yields of the target fluorophores [3].
Where this compound is the right choice: For process chemists requiring palladium-catalyzed multi-component couplings, 1-penten-4-yn-3-ol is selected over tertiary analogs due to its favorable steric profile, allowing for efficient simultaneous functionalization of both the alkene and alkyne termini [4].
Corrosive